molecular formula C20H17NO5 B2763318 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097897-78-2

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No. B2763318
CAS RN: 2097897-78-2
M. Wt: 351.358
InChI Key: USQOQTHPXJQZLD-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide, also known as compound X, is a novel chemical compound with potential applications in scientific research.

Scientific Research Applications

Inhibitory Activities Against NQO2 for Chemotherapy and Malaria Treatment

Compounds structurally related to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2H-1,3-benzodioxole-5-carboxamide, such as furan-amidines, have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), showcasing potential utility in cancer chemotherapy and malaria treatment. These studies indicate that furan-based compounds may serve as potent inhibitors, potentially influencing the design of therapeutic agents targeting these diseases. The structure-activity relationship analysis through molecular docking and binding mode analysis has provided insights into optimizing these inhibitors for better solubility and decreased basicity, demonstrating a methodical approach to drug development (Alnabulsi et al., 2018).

Synthesis of Heterocyclic Compounds

Research into synthesizing new heterocyclic compounds using furan derivatives highlights the chemical versatility and potential application of compounds like this compound in developing novel therapeutic agents. Studies focusing on creating new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives from furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide indicate the compound's usefulness in generating bioactive molecules with potential antibacterial and antifungal properties (Cansiz et al., 2004).

Antibacterial, Antiurease, and Antioxidant Activities

The synthesis and evaluation of compounds related to this compound have also been explored for their antibacterial, antiurease, and antioxidant activities. Studies like those conducted by Sokmen et al. (2014), which synthesized ethyl N′-furan-2-carbonylbenzohydrazonate and its derivatives, demonstrate the potential of furan-based compounds in developing treatments with multiple therapeutic effects. These compounds have shown significant antiurease and antioxidant activities, presenting a promising avenue for further research into their applications in treating various conditions (Sokmen et al., 2014).

Antiplasmodial Activities

The search for effective treatments against malaria has led to the exploration of N-acylated furazan-3-amine derivatives, which have shown activity against Plasmodium falciparum strains. This research underscores the potential of structurally similar compounds to this compound in the development of new antimalarial therapies. The structure-activity relationships revealed through this research provide critical insights into optimizing antiplasmodial activity, highlighting the importance of the acyl moiety's nature in determining therapeutic efficacy (Hermann et al., 2021).

Fluorescent Chemosensor Development

The development of fluorescent chemosensors for the detection of ions is another application area where compounds like this compound could be relevant. A study by Ravichandiran et al. (2020) on a phenoxazine-based fluorescence chemosensor demonstrated the utility of furan-2-carboxamide derivatives in creating sensors for Cd2+ and CN− ions. These chemosensors have potential applications in environmental monitoring and bio-imaging, showcasing the diverse utility of furan-based compounds in scientific research (Ravichandiran et al., 2020).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c22-16(13-3-5-14(6-4-13)17-2-1-9-24-17)11-21-20(23)15-7-8-18-19(10-15)26-12-25-18/h1-10,16,22H,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQOQTHPXJQZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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